L-NMMA
Description
Contextualization of Nitric Oxide Synthase Inhibition in Pathophysiology Research
Nitric oxide (NO) is a crucial signaling molecule involved in a wide array of physiological processes, including the regulation of endothelial function, neurotransmission, immunity, and cell death. science-softcon.denih.gov It primarily exerts its cardiovascular effects by stimulating soluble guanylate cyclase, leading to the production of cyclic GMP (cGMP). uni.lu
However, an inappropriate or excessive release of NO has been implicated in the pathogenesis of numerous disease states. For instance, excessive NO production is a recognized factor in septic shock and cardiogenic shock, where it can contribute to inappropriate systemic vasodilation. fishersci.atscience-softcon.dempg.deguidetopharmacology.org Inhibition of NOS can lead to an increase in blood pressure by inducing arterial vasoconstriction. science-softcon.de Beyond cardiovascular dysfunction, altered NO levels are linked to neurodegenerative disorders and inflammatory conditions. nih.gov Research has also utilized NOS inhibition as a model for studying fetal growth restriction and preeclampsia in pregnant rats, demonstrating that reduced NO production can compromise uterine and placental perfusion. Furthermore, endothelial dysfunction, characterized by reduced NO availability, is considered an early event in the progression of atherosclerotic vascular disease. uni.lu In the context of neurological injury, such as hypoxic-ischemic encephalopathy, excessive activation of neuronal NOS (nNOS) and inducible NOS (iNOS) is associated with detrimental effects on the brain.
Tilarginine exerts its inhibitory effect by competing with L-arginine at the active site of nitric oxide synthase. science-softcon.de It is a non-selective inhibitor, meaning it targets all three primary isoforms of NOS: neuronal NOS (nNOS/NOS1), inducible NOS (iNOS/NOS2), and endothelial NOS (eNOS/NOS3). The inhibitory potency of L-NMMA (Tilarginine) varies across these isoforms, as indicated by their respective Ki values.
Table 1: Inhibitory Potency (Ki Values) of this compound (Tilarginine) on NOS Isoforms
| NOS Isoform | Species | Approximate Ki Value (µM) |
| nNOS (NOS1) | Rat | 0.18 |
| eNOS (NOS3) | Human | 0.4 |
| iNOS (NOS2) | Mouse | 6 |
Historical Trajectory of Tilarginine Research and Development
Given the understanding that excessive NO production contributes to the pathology of various conditions, non-selective NOS inhibitors like Tilarginine were initially considered promising therapeutic agents. science-softcon.de Early studies suggested a potential beneficial effect of NOS inhibition on hemodynamics, renal function, and survival in patients experiencing cardiogenic shock. guidetopharmacology.org
A pivotal point in Tilarginine's research trajectory was the Tilarginine Acetate (B1210297) Injection in a Randomized International Study in Unstable MI Patients With Cardiogenic Shock (TRIUMPH) trial. This international, multicenter, randomized, double-blind, placebo-controlled trial, conducted between January 2005 and August 2006, aimed to assess the effect of Tilarginine acetate in patients with acute myocardial infarction complicated by refractory cardiogenic shock. mpg.deguidetopharmacology.org The study was designed to test the hypothesis that Tilarginine, as a non-specific NOS inhibitor, could reduce 30-day mortality. mpg.de
Despite Tilarginine increasing systolic blood pressure by 5 mmHg at 2 hours in the study, the trial's outcome proved disappointing. mpg.de No significant effect on 30-day mortality was observed. mpg.deguidetopharmacology.org In fact, the trial reported a 6% absolute increase in 30-day mortality in the Tilarginine group (48%) compared to the placebo group (42%). mpg.deguidetopharmacology.org
Table 2: 30-Day All-Cause Mortality in the TRIUMPH Trial guidetopharmacology.org
| Group | 30-Day All-Cause Mortality (%) |
| Tilarginine | 48 |
| Placebo | 42 |
The TRIUMPH trial was terminated early based on a prespecified futility analysis, and its definitive results strongly indicated against further trials using non-specific NOS inhibitors in cardiogenic shock, and potentially in other cardiovascular areas. mpg.deguidetopharmacology.org Consequently, Tilarginine acetate did not receive FDA approval for the treatment of cardiogenic shock.
Following these outcomes, academic research into Tilarginine has diversified. More recently, Tilarginine acetate (this compound) has been investigated for potential applications in oncology, specifically in combination with standard chemotherapy for triple-negative breast cancer (TNBC). Preclinical studies in mice have shown promising results, indicating that Tilarginine, by inhibiting nitric oxide synthase, may reduce the creation of new tumor blood vessels and prevent tumor growth and metastasis, thereby targeting treatment resistance. Clinical trials exploring this new indication have been planned or are ongoing. Beyond cancer, Tilarginine has also been explored in basic science research related to obesity, type 2 diabetes, ocular physiology, and regional blood flow.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNWOCRCBQPEKQ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(N)NCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040560 | |
| Record name | L-Monomethylarginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17035-90-4 | |
| Record name | NG-Monomethyl-L-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17035-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tilarginine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017035904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tilarginine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11815 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Monomethylarginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TILARGININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27JT06E6GR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Targinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029416 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Pharmacological Characterization of Tilarginine
Mechanism of Nitric Oxide Synthase Inhibition by Tilarginine
Tilarginine's primary mechanism of action involves the inhibition of nitric oxide synthase (NOS), an enzyme crucial for the production of nitric oxide (NO) from L-arginine. smolecule.comnih.govontosight.ai This inhibition prevents the conversion of L-arginine to NO. smolecule.com
Non-selective Inhibition of Nitric Oxide Synthase Isoforms
Tilarginine (L-NMMA) is characterized as a non-selective inhibitor of nitric oxide synthase. nih.govnih.govtandfonline.comncats.iotandfonline.com It inhibits all three major isoforms of NOS: endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). nih.govmedchemexpress.com Research findings indicate varying inhibitory potencies across these isoforms. For instance, this compound acetate (B1210297) exhibits approximate Ki values of 0.18 µM for rat nNOS, 0.4 µM for human eNOS, and 6 µM for mouse iNOS. medchemexpress.com
Table 1: Inhibitory Potency (Ki Values) of this compound Acetate on NOS Isoforms
| NOS Isoform (Species) | Approximate Ki Value (µM) |
| nNOS (rat) | 0.18 |
| eNOS (human) | 0.4 |
| iNOS (mouse) | 6 |
| Data adapted from MedChemExpress. medchemexpress.com |
Competitive Interaction with L-Arginine at the Active Site
The inhibitory effect of Tilarginine on NOS activity is achieved through competitive interaction with L-arginine at the enzyme's active site. nih.govtandfonline.comtandfonline.com L-arginine serves as the natural substrate for NOS, and Tilarginine, being an L-arginine analog, competes for the same binding site, thereby preventing L-arginine from being converted into nitric oxide. smolecule.comnih.govtandfonline.comtandfonline.com Furthermore, this compound has been shown to competitively inhibit the uptake of L-arginine across rat renal brush border membrane vesicles. nih.gov
Cellular and Subcellular Effects of Tilarginine
The inhibition of nitric oxide synthase by Tilarginine leads to significant alterations in cellular and subcellular processes by modulating nitric oxide production and its downstream signaling pathways.
Modulation of Nitric Oxide Production and Signaling Pathways
Nitric oxide is a crucial gaseous free radical that acts as a signaling molecule, mediating a wide array of physiological and pathological processes across nearly every organ system. nih.govtandfonline.comtandfonline.combiomolther.org NO is involved in moderating endothelial function, neurotransmission, immunity, and cell death. nih.govtandfonline.comtandfonline.combiomolther.org By inhibiting NOS, Tilarginine directly reduces the production of nitric oxide. smolecule.com This reduction in NO synthesis can lead to decreased vasodilation and altered blood flow dynamics, as NO is a potent vasodilator essential for maintaining vascular tone. smolecule.comresearchgate.net Excessive nitric oxide production is implicated in various pathophysiological conditions, including septic shock and cardiogenic shock. nih.govtandfonline.comcapes.gov.brnih.gov
Downstream Effects on cGMP-Mediated Processes
A significant downstream effect of nitric oxide production is the activation of soluble guanylate cyclase (sGC), which subsequently increases the intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP). nih.govtandfonline.comtandfonline.combiomolther.orgresearchgate.netnih.govresearchgate.netnumberanalytics.comnih.gov cGMP acts as a pivotal secondary messenger, mediating the effects of various extracellular signals, including NO. numberanalytics.comnih.gov
The increased intracellular cGMP levels, in turn, regulate a variety of downstream cellular targets and processes. These include:
Activation of Protein Kinase G (PKG): PKG is a serine/threonine kinase activated by cGMP. numberanalytics.comnih.govmdpi.com PKG phosphorylates various substrates, leading to effects such as smooth muscle relaxation, inhibition of platelet aggregation, and modulation of neuronal signaling. numberanalytics.com Specifically, PKG activation promotes the opening of calcium-gated potassium channels, resulting in relaxation and hyperpolarization, and also activates the sarcoplasmic and endoplasmic calcium ATPase pump, which decreases intracellular calcium and contributes to smooth muscle relaxation. nih.gov
Modulation of Ion Channels: cGMP can directly influence the activity of ion channels, such as cyclic nucleotide-gated (CNG) channels and ATP-sensitive K+ channels. nih.govnumberanalytics.comnih.govmdpi.com
Interaction with Phosphodiesterases (PDEs): cGMP levels are also balanced by the action of phosphodiesterases, which degrade cGMP. nih.govmdpi.com
Therefore, by inhibiting NOS and consequently reducing NO production, Tilarginine indirectly modulates these cGMP-mediated signaling pathways, impacting processes such as vascular tone regulation and cellular signaling that rely on NO-cGMP axis. smolecule.comresearchgate.net
Preclinical Investigations of Tilarginine
In Vitro Studies and Cellular Models
In vitro investigations utilize cellular models to elucidate the direct effects of Tilarginine on specific cell types and their functions.
Tilarginine has been shown to enhance hematopoiesis in cell culture models. As a non-selective inhibitor of nitric oxide synthase (NOS), Tilarginine (L-NMMA) increases the fraction of dividing Lin-Sca-1+c-Kit+ cells when bone marrow (BM) cells are exposed to it in vitro. nih.gov Nitric oxide (NO) acts as an endogenous regulator of hematopoietic stem and progenitor cells (HSC), and the inhibition of NOS activity, either directly or following irradiation and bone marrow transplantation, can increase the number of stem cells in the bone marrow. nih.gov Specifically, the neuronal isoform of NOS (NOS1) has been identified as critical for the control of hematopoiesis both in vitro and in vivo. nih.gov
Table 1: In Vitro Effects of Tilarginine on Hematopoietic Stem and Progenitor Cells
| Cell Type/Model | Observed Effect of Tilarginine (this compound) | Key Mechanism | Reference |
| Bone Marrow Cells | Increases fraction of dividing Lin-Sca-1+c-Kit+ cells | Inhibition of NO Synthase (NOS) activity | nih.gov |
The influence of Tilarginine on tumor cell proliferation and metastatic potential has been investigated, primarily through its mechanism as a NOS inhibitor and its interaction with arginine metabolism. Tilarginine, as a pan-nitric oxide synthase (NOS) inhibitor, possesses potential antineoplastic activities. cancer.gov Reduction in NOS activity may contribute to inhibiting tumor cell proliferation. cancer.gov
Studies indicate that nitric oxide synthase inhibitors, including N(G)-monomethyl-L-arginine (Tilarginine), can exert a pro-apoptotic action, which is manifested through the inhibition of the arginase pathway. d-nb.info Deprivation of L-arginine from cell cultures has been observed to enhance apoptosis, and in co-cultures of normal and tumor cells, arginine deprivation led to the selective death of malignant cells while normal cells survived. d-nb.info L-arginine itself can strongly increase tumor cell proliferation in vitro, and the inhibition of arginase enzymatic activity can significantly suppress this arginine-dependent tumor growth. mdpi.com This suggests that the manipulation of arginine/NO pathways, which Tilarginine affects, is crucial for tumor cell survival and proliferation.
In in vitro experiments using rat aorta, this compound (Tilarginine) and asymmetric dimethylarginine (ADMA) were shown to enhance vasoconstrictor-induced tone, indicating a blockade of basal nitric oxide activity. qu.edu.iq Furthermore, this compound (at concentrations of 0.1 or 1 mM) powerfully suppressed endothelium-dependent, nitric oxide-mediated relaxation induced by weak agonists such as butyrylcholine (B1668140) and calcitonin gene-related peptide-1 (CGRP-1). qu.edu.iq This demonstrates a direct inhibitory effect of Tilarginine on endothelial cell-mediated vasodilation in isolated vascular tissues.
In Vivo Animal Models
Animal models are crucial for understanding the systemic effects of Tilarginine and its potential therapeutic applications.
Tilarginine has been studied in animal models, particularly in the context of cardiovascular conditions like cardiogenic shock. Nitric oxide (NO) can contribute to hypotension and diminished cardiac output by depressing myocardial contractility and causing vascular relaxation. nih.gov Administration of NOS inhibitors, such as Tilarginine, has been reported to promote an increase in contractility and systemic afterload in animals under certain circumstances. nih.gov
Preclinical work on Tilarginine acetate (B1210297) led to its approval as an orphan drug for the treatment of cardiogenic shock (CS), indicating its significant impact on cardiovascular parameters in disease models. fishersci.at Research also suggests the use of large animal models, such as porcine cardiogenic shock models, which employ invasive hemodynamic monitoring techniques like Swan-Ganz catheters to replicate clinical conditions for assessing drug effects.
In animal models, the assessment of hemodynamic alterations involves monitoring key cardiovascular parameters to evaluate the impact of Tilarginine. In studies involving NOS inhibitors, it has been observed that they can induce unfavorable hemodynamic changes, including decreased cardiac output, increased pulmonary vascular resistance, and reduced tissue oxygen delivery. nih.gov
Commonly assessed hemodynamic parameters in animal models of cardiovascular dysfunction, such as shock, include:
Heart Rate (HR) scielo.br
Cardiac Output (CO) scielo.br
Arterial Blood Pressure (ABP) (e.g., mean arterial pressure (ABPm)) scielo.brmdpi.com
Central Venous Pressure (CVP) scielo.br
Pulmonary Artery Pressure (PAPm) scielo.br
Pulmonary Artery Occlusion Pressure (PAOP) scielo.br
Systemic Vascular Resistance (SVR) nih.gov
Myocardial Contractility nih.gov
These measurements, often obtained through invasive monitoring techniques in animal models, allow for a detailed characterization of Tilarginine's effects on the cardiovascular system and its potential to modulate hemodynamic stability.
Table 2: Observed Hemodynamic Alterations with NOS Inhibition (Relevant to Tilarginine) in Animal Models
| Hemodynamic Parameter | Observed Alteration with NOS Inhibition | Reference |
| Cardiac Output | Decreased (in septic shock context) | nih.gov |
| Pulmonary Vascular Resistance | Increased (in septic shock context) | nih.gov |
| Tissue Oxygen Delivery | Reduced (in septic shock context) | nih.gov |
| Contractility | Increased | nih.gov |
| Systemic Afterload | Increased | nih.gov |
| Arterial Blood Pressure | Improvement/Recovery (in anaphylactic shock) | mdpi.com |
Cardiovascular System Research Models
Modulation of Cardiac Output and Pulmonary Vascular Resistance
Tilarginine, as a non-selective inhibitor of nitric oxide synthase, has been investigated for its effects on cardiovascular hemodynamics. In studies related to septic shock, this compound therapy was associated with unfavorable hemodynamic changes. These included a decrease in cardiac output and an increase in pulmonary vascular resistance. nih.gov The excess mortality observed in patients with septic shock treated with this compound was largely attributed to these adverse hemodynamic alterations. nih.gov Conversely, in studies involving cardiogenic shock complicating myocardial infarction, lower doses of this compound (1 mg/(kg h)) demonstrated neutral effects on patient outcomes. nih.gov Tilarginine has also been shown to increase blood pressure in a dose-dependent manner by inducing arterial vasoconstriction in humans. tandfonline.com Pulmonary vascular resistance is typically low in healthy individuals, and increases in cardiac output, pulmonary vascular resistance, or pulmonary venous pressure can lead to elevated pulmonary arterial pressure. derangedphysiology.comcvpharmacology.com
Oncology Research Models
Tilarginine acts as a pan-nitric oxide synthase (NOS) inhibitor, exhibiting potential immunomodulating and antineoplastic activities. cancer.gov Its mechanism involves binding to and inhibiting NOS, a signaling molecule that contributes to angiogenesis, metastasis, and immunosuppression within the tumor microenvironment (TME). cancer.gov By reducing NOS activity, Tilarginine may counteract the immunosuppressive TME, thereby enhancing tumor antigen-specific immune responses and inhibiting tumor cell proliferation. cancer.gov
Preclinical investigations have extensively studied Tilarginine (this compound) in models of Triple-Negative Breast Cancer (TNBC) and Metaplastic Breast Cancer (MpBC). galeratx.comclinicaltrials.gov These breast cancer subtypes are particularly aggressive, with MpBC often growing faster and being more prone to metastasis, and frequently failing to respond to therapies typically used for TNBC. docwirenews.comnews-medical.netnih.gov
Preclinical activity of Tilarginine has been observed in TNBC Patient-Derived Xenograft (PDX) models, both as a single agent and in combination with chemotherapy and targeted therapies. galeratx.com Research has indicated that a combination of chemotherapy and Tilarginine (this compound) can lead to the regression of tumor growth in TNBC and prevent the spread of the cancer. galeratx.com In studies involving metaplastic breast cancer, researchers successfully disrupted unique signaling pathways by combining a nitric oxide inhibitor (NOS), such as Tilarginine, with a phosphoinositide 3 kinase inhibitor (PI3K), which enhanced treatment effectiveness. docwirenews.comnews-medical.net
Further studies in TNBC PDX models demonstrated that pharmacologic NOS inhibition improved the response to chemotherapy. aacrjournals.org Specifically, this compound was found to ameliorate the upregulation of inducible nitric oxide synthase (iNOS) associated with docetaxel (B913) treatment in TNBC cell lines. aacrjournals.org In TNBC PDX models, the combination therapy involving NOS inhibition and docetaxel significantly reduced tumor volume growth and increased survival rates. aacrjournals.org
Table 1: Select Preclinical Response Rates of Tilarginine in Breast Cancer Models
| Response Type | Locally Advanced TNBC (n=35) galeratx.com | Initial Trials in TNBC and Metaplastic Breast Cancer galeratx.com |
| Complete Response (CR) | 17% | Not specified individually |
| Partial Response (PR) | 29% | Not specified individually |
| Stable Disease (SD) | 17% | Not specified individually |
| Overall Response Rate | Not specified individually | Approximately 45% |
Tilarginine's role as a NOS inhibitor is pertinent to its impact on tumor angiogenesis. Nitric oxide synthase promotes angiogenesis within the tumor microenvironment. cancer.gov Tumors require the development of new blood vessels, a process known as angiogenesis, to grow beyond a minimal size and to metastasize. cancer.govtg.org.au Angiogenesis inhibitors, including Tilarginine through its NOS inhibitory action, interfere with this process, thereby slowing tumor growth. cancer.govclevelandclinic.org Endogenous nitric oxide has been shown to promote tumor progression and metastasis by stimulating tumor cell migration and angiogenesis in in vitro settings. tandfonline.com Additionally, chronic treatment with L-NAME, another NOS inhibitor, has been observed to reduce angiogenesis, migration, and invasiveness in vitro, suggesting its potential as a tumor-suppressing agent. tandfonline.com
Tilarginine (this compound) has been explored for its capacity to manage or reverse treatment resistance in human triple-negative breast cancers. google.comgoogle.com Treatment resistance and metastasis are primary causes of mortality in TNBC patients, often originating from a subpopulation of cells with tumor-initiating capabilities, known as cancer stem cells. clinicaltrials.govgoogle.comgoogle.com In vitro studies have shown that iNOS inhibition, achievable with Tilarginine, diminished cell proliferation, cancer stem cell self-renewal, and cell migration in TNBC cell lines. These effects were also replicated in corresponding in vivo xenograft models. aacrjournals.org Furthermore, investigations have examined whether iNOS inhibition could suppress lung metastasis in TNBC xenograft models. google.com The combination of chemotherapy with Tilarginine has been demonstrated to prevent the spread of cancer. galeratx.com
Hematopoiesis Regulation Research Models
Hematopoiesis is the intricate biological process responsible for the production of all blood cell lineages, including white blood cells, red blood cells, and platelets, originating from hematopoietic stem cells (HSCs) primarily within the bone marrow. mssm.eduyoutube.comsysmex-europe.compulsenotes.com Nitric oxide (NO) plays a role as an endogenous regulator of hematopoietic stem and progenitor cells. aacrjournals.org
Tilarginine (this compound), functioning as a non-selective inhibitor of NO synthase (NOS) activity, has demonstrated the ability to enhance hematopoiesis in both cell culture and animal models. aacrjournals.org In vitro exposure of bone marrow (BM) cells to Tilarginine resulted in an increased fraction of dividing Lin-Sca-1+c-Kit+ cells. aacrjournals.org In in vivo experiments, administering Tilarginine to mice across a range of concentrations led to a transient elevation in white blood cell (WBC) counts several days following the initiation of treatment. aacrjournals.org Notably, neutrophil counts were the most significantly affected, while the numbers of erythrocytes and thrombocytes remained unaffected. aacrjournals.org Research indicates that different NOS isoforms contribute distinctly to hematopoiesis regulation, with the neuronal isoform (NOS1) being crucial for both in vitro and in vivo control. aacrjournals.org These findings suggest that Tilarginine's action on hematopoietic stem and progenitor cells could potentially lead to improved mobilization of blood cells and accelerated white blood cell recovery, particularly after chemotherapy. aacrjournals.org White blood cell levels are known to be dynamic. frontiersin.org
Accelerated Myeloid Recovery Post-Chemotherapy
Preclinical investigations have explored the role of Tilarginine (this compound) in enhancing the efficacy of chemotherapy, particularly in models of triple-negative breast cancer (TNBC). Inducible nitric oxide synthase (iNOS) expression has been linked to tumor aggressiveness and poor prognosis in TNBC aacrjournals.orgaacrjournals.org. Studies have shown that inhibiting iNOS can reduce cell proliferation, cancer stem cell self-renewal, and cell migration in TNBC cell lines, effects that have been replicated in in vivo xenograft models aacrjournals.orgaacrjournals.org.
In patient-derived xenograft (PDX) models of TNBC, the administration of Tilarginine acetate (this compound) as a pan-NOS inhibitor in combination with docetaxel significantly inhibited tumor volume growth and improved survival proportions aacrjournals.orgaacrjournals.org. In vitro experiments further demonstrated that this compound mitigated the upregulation of iNOS associated with docetaxel treatment, leading to an increase in apoptosis when TNBC cells were subjected to combination therapy aacrjournals.orgaacrjournals.org. Furthermore, in the BCM-5998 PDX model, the intratumoral concentration of docetaxel was observed to be higher in mice that received the combination therapy aacrjournals.orgaacrjournals.org.
Table 1: Effects of Tilarginine Acetate (this compound) in Triple-Negative Breast Cancer Preclinical Models
| Model Type | Treatment | Key Findings | Reference |
| TNBC Cell Lines | This compound + Docetaxel | Ameliorated iNOS upregulation associated with docetaxel; Increased apoptosis. | aacrjournals.orgaacrjournals.org |
| TNBC PDX Models | This compound + Docetaxel | Significantly reduced tumor volume growth; Increased survival proportions. | aacrjournals.orgaacrjournals.org |
| BCM-5998 PDX Model | This compound + Docetaxel | Higher intratumoral docetaxel concentration. | aacrjournals.orgaacrjournals.org |
Central Nervous System Research Models (e.g., Migraine Pathophysiology)
Nitric oxide (NO) plays a significant role as a neurotransmitter in the pathophysiology of migraine migrainecollaborative.orgresearchgate.netmdpi.com. Tilarginine, as a nonselective NOS inhibitor, has been investigated for its potential to modulate NO-related pathways in central nervous system research models, particularly those pertaining to migraine. This compound has been reported to alleviate migraine attacks without aura, chronic tension-type headaches, and cluster headaches nih.gov.
Animal models of migraine frequently utilize nitroglycerin (NTG), an NO donor, to induce migraine-like symptoms migrainecollaborative.orgresearchgate.netmdpi.commdpi.com. In such models, pretreatment with L-NAME, another NOS inhibitor structurally similar to this compound, was found to suppress the effects of nitroglycerin on memory and anxiety researchgate.net. Chronic administration of NTG in animal models has been shown to induce phenomena correlated with migraine, including periorbital and perimasseter mechanical hyperalgesia, reduced locomotor activity, photophobia, and facial expressions of pain mdpi.com. This also leads to increased plasma levels of calcitonin gene-related peptide (CGRP) and pituitary adenylate cyclase-activating polypeptide (PACAP) in rats mdpi.com. The NO system is implicated in the memory impairments and anxiety-like behaviors observed in NTG-induced migraine models in rats researchgate.net.
Human studies have also provided insights, showing decreased interictal levels of L-arginine, a precursor to NO, in the cerebrospinal fluid of patients with migraine, suggesting underlying abnormalities in NO signaling that may contribute to recurrent attacks migrainecollaborative.org.
Table 2: Nitric Oxide System Modulation in Migraine Pathophysiology Models
| Compound/Intervention | Model | Observed Effect | Reference |
| Nitroglycerin (NTG) | Animal (NO donor) | Induces migraine-like symptoms (hyperalgesia, photophobia, anxiety, memory impairment); Increases CGRP/PACAP levels. | migrainecollaborative.orgresearchgate.netmdpi.commdpi.com |
| L-NAME (NOS inhibitor) | Animal (NTG-induced migraine) | Suppresses NTG-induced memory impairment and anxiety. | researchgate.net |
| L-Arginine | Human (Migraine patients) | Decreased interictal levels in cerebrospinal fluid. | migrainecollaborative.org |
| Tilarginine (this compound) | Clinical observation | Reported to treat migraine attacks without aura, chronic tension-type headache, and cluster headache. | nih.gov |
Dermatological Research Models (e.g., Photocarcinogenesis Prevention)
Research into Tilarginine's application in dermatological models has focused on its potential to prevent photocarcinogenesis. Nitric oxide is present in various skin cell types, including keratinocytes, melanocytes, Langerhans cells, fibroblasts, and endothelial cells nih.gov. Elevated NO production has been observed in several skin conditions, such as psoriasis, atopic dermatitis, irritant dermatitis, allergic dermatitis, lupus erythematosus, and sunburn-induced flushing nih.gov.
Preclinical studies suggest that this compound may contribute to skin cancer prevention by enhancing the protective effects of sunscreen against sunburn, immunosuppression, and photocarcinogenesis in mice tandfonline.comnih.gov. Ultraviolet (UV) light, particularly UVB and UVA, is a primary driver of photocarcinogenesis, causing direct DNA damage and generating reactive oxygen species, which in turn lead to immunosuppression and inflammation nih.gov. The ability of this compound to improve protection against these UV-induced effects highlights its potential role in dermatological research aimed at mitigating the harmful impacts of solar radiation tandfonline.comnih.gov.
Table 3: Tilarginine (this compound) in Dermatological Research
| Area of Investigation | Mechanism/Context | Preclinical Findings | Reference |
| Photocarcinogenesis Prevention | Inhibition of NOS, which is implicated in UV-induced skin damage and inflammation. | Improves sunscreen protection from sunburn, immunosuppression, and photocarcinogenesis in mice. | tandfonline.comnih.gov |
| Skin Conditions | Role of NO in skin cell physiology and pathology. | Increased NO production observed in various inflammatory skin conditions (e.g., psoriasis, sunburn-induced flushing). | nih.gov |
Clinical Research and Therapeutic Applications of Tilarginine
Cardiogenic Shock Studies
In the context of cardiogenic shock complicating acute myocardial infarction (MI), systemic inflammation and the expression of inducible nitric oxide synthase (iNOS) are thought to lead to inappropriate vasodilation, exacerbating the condition despite revascularization efforts. researchgate.netnih.gov This understanding prompted research into the efficacy of NOS inhibition as a therapeutic strategy.
Preliminary, single-center studies and Phase II dose-ranging trials explored the use of tilarginine, also known as L-N(G)-monomethylarginine (L-NMMA), in patients with persistent cardiogenic shock following an acute myocardial infarction. nih.govnih.gov These initial investigations suggested potential hemodynamic benefits. oup.comnih.gov
One early feasibility study involving 11 patients with long-lasting, refractory cardiogenic shock demonstrated that this compound administration led to significant improvements in mean arterial pressure (MAP) and urine output. nih.gov Specifically, MAP increased by 43% within 10 minutes of administration, and urine output rose by 148% within five hours. nih.gov Another Phase II dose-ranging study observed modest, transient increases in MAP at 15 minutes post-infusion compared to placebo, although these differences were not sustained at the 2-hour mark. nih.gov These early findings, suggesting that tilarginine could safely improve key hemodynamic parameters, provided the foundation for a larger, more definitive clinical trial. nih.govnih.gov
The Tilarginine Acetate (B1210297) Injection in a Randomized International Study in Unstable MI Patients With Cardiogenic Shock (TRIUMPH) trial was a large-scale, pivotal Phase III study designed to definitively evaluate the effectiveness of tilarginine in reducing mortality for this patient population. bioworld.com
TRIUMPH was an international, multicenter, randomized, double-blind, placebo-controlled trial. researchgate.netnih.gov The study planned to enroll approximately 658 patients across 130 centers in the United States, Canada, and Europe. nih.govbioworld.com The patient cohort consisted of individuals with acute myocardial infarction complicated by refractory cardiogenic shock, meaning the shock state persisted despite successful revascularization of the infarct-related artery. researchgate.netnih.gov Patients were randomly assigned to receive either an intravenous bolus and a subsequent 5-hour infusion of tilarginine or a matching placebo. nih.gov
The primary outcome of the TRIUMPH trial was all-cause mortality at 30 days. researchgate.netnih.gov Secondary outcomes included the resolution and duration of shock, as well as mortality at 6 months. researchgate.netnih.gov The trial's results showed no statistically significant difference in the primary endpoint between the two groups. researchgate.netnih.gov
The 30-day mortality rate was 48% (97 out of 201 patients) in the tilarginine group, compared to 42% (76 out of 180 patients) in the placebo group. researchgate.net This yielded a risk ratio of 1.14, which was not statistically significant. nih.gov Similarly, there were no significant differences in secondary outcomes. The mortality rates at 6 months were also comparable between the tilarginine and placebo groups (58% vs. 59%, respectively). nih.gov
| Outcome Measure | Tilarginine Group | Placebo Group | P-Value |
| 30-Day All-Cause Mortality | 48% (97/201) | 42% (76/180) | .24 |
| 6-Month Mortality | 58% | 59% | .80 |
| Resolution of Shock | 66% (133/201) | 61% (110/180) | .31 |
| Median Duration of Shock (hours) | 156 | 190 | .16 |
Data sourced from the TRIUMPH Randomized Controlled Trial publications. researchgate.netnih.gov
The TRIUMPH trial was terminated prematurely. researchgate.netnih.gov The decision to halt enrollment at 398 patients, rather than the planned 658, was based on a prespecified futility analysis. researchgate.netnih.gov This interim analysis indicated that there was a very low probability of the trial demonstrating a significant benefit for tilarginine with respect to the primary outcome of 30-day mortality. nih.gov
The definitive results of the TRIUMPH trial demonstrated that tilarginine, at the dose studied, did not reduce mortality in patients with cardiogenic shock complicating an acute MI. nih.govnih.gov This outcome was a significant disappointment, given the promising theoretical rationale and early-phase data. The trial's findings strongly suggested that non-specific inhibition of nitric oxide synthase is not an effective therapeutic strategy in this clinical setting and discouraged further trials using this approach for cardiogenic shock. nih.govnih.gov
The TRIUMPH Randomized Controlled Trial
Septic Shock Investigations
Similar to cardiogenic shock, the pathogenesis of septic shock involves excessive nitric oxide production, leading to vasodilation and hypotension. nih.gov Consequently, tilarginine (this compound) was also investigated as a potential treatment for this condition.
However, clinical trials of tilarginine in patients with septic shock yielded disappointing results. nih.gov Studies found that the administration of this non-selective NOS inhibitor was associated with an increase in mortality, particularly at higher doses. nih.gov The adverse outcomes were likely due to unfavorable hemodynamic changes induced by this compound, such as decreased cardiac output and increased pulmonary vascular resistance, which could have compromised tissue oxygen delivery. nih.gov These negative findings have largely led to the abandonment of non-selective NOS inhibitors as a therapeutic avenue for septic shock. nih.gov
Initial Clinical Trials and Hemodynamic Response
Tilarginine, a non-selective inhibitor of nitric oxide synthase (NOS), has been the subject of significant clinical investigation, particularly for its potential role in managing shock states. nih.gov Initial interest in the compound was driven by the understanding that excessive production of nitric oxide (NO) contributes to the pathological vasodilation seen in conditions like cardiogenic and septic shock. nih.govnih.gov The primary therapeutic goal of tilarginine in this context was to counteract this vasodilation, thereby improving hemodynamic stability. centerwatch.com
Early-phase studies and preliminary single-center trials suggested that NOS inhibition could have a beneficial effect on hemodynamics in patients with cardiogenic shock. nih.govresearchgate.net This led to larger, more definitive trials, such as the TRIUMPH (Tilarginine Acetate Injection in a Randomized International Study in Unstable MI Patients With Cardiogenic Shock) trial. nih.govbioworld.com This international, multicenter, randomized, double-blind, placebo-controlled study was designed to test the hypothesis that tilarginine could improve outcomes for patients with myocardial infarction complicated by refractory cardiogenic shock. nih.govnih.gov In this trial, a key hemodynamic finding was that tilarginine administration led to a rapid increase in blood pressure. nih.gov Specifically, patients receiving tilarginine showed a modest but statistically significant increase in systolic blood pressure compared to the placebo group. nih.gov
Relationship Between Tilarginine Intervention and Patient Mortality
Despite the observed improvements in blood pressure, clinical trials ultimately failed to demonstrate a survival benefit with tilarginine in patients with cardiogenic or septic shock. nih.gov The landmark TRIUMPH trial, which enrolled 398 patients with cardiogenic shock following a heart attack, was terminated early based on a prespecified futility analysis. nih.gov The primary outcome, 30-day all-cause mortality, was not reduced by the intervention. nih.govnih.gov
Data from the TRIUMPH trial showed no significant difference in the 30-day death rate between the two groups. nih.gov There was a 6% absolute increase in mortality in the tilarginine group, though this was not statistically significant. nih.gov The mortality rates at 6 months also showed no difference between the tilarginine and placebo arms. nih.gov
Similarly, studies of tilarginine in patients with septic shock yielded disappointing results regarding mortality. nih.gov Research indicated that therapy with this compound (tilarginine) was associated with an excess in mortality, an effect that was particularly pronounced at higher doses. nih.gov
| Time Point | Tilarginine Group Mortality | Placebo Group Mortality | Risk Ratio (95% CI) | P-Value |
|---|---|---|---|---|
| 30 Days | 48% (97/201) | 42% (76/180) | 1.14 (0.92-1.41) | 0.24 |
| 6 Months | 58% | 59% | - | - |
Considerations for Tissue Perfusion and Adverse Hemodynamic Changes
The failure of tilarginine to improve survival in shock states, and the potential for increased mortality, is thought to be related to its adverse hemodynamic effects that extend beyond simple blood pressure elevation. nih.gov While inhibiting nitric oxide synthase can raise systemic vascular resistance and blood pressure, it can also have detrimental effects on cardiac function and regional blood flow. nih.gov
In studies involving patients with septic shock, the excess mortality associated with this compound was likely a result of unfavorable hemodynamic changes induced by the drug. nih.gov These changes included a decrease in cardiac output and an increase in pulmonary vascular resistance. nih.gov Crucially, these effects could lead to a reduction in tissue oxygen delivery, compromising organ perfusion despite a higher blood pressure reading. nih.gov Prior studies of prolonged NOS inhibition in septic shock had previously pointed to hemodynamic toxicity at higher doses, particularly concerning increases in pulmonary vascular resistance. researchgate.net The lack of benefit in cardiogenic shock may have been due to the specific dose used, while the harm in septic shock was attributed to these negative impacts on cardiac output and tissue perfusion. nih.gov
Oncology Clinical Trials
Triple-Negative Breast Cancer (TNBC) Studies
More recently, clinical research has explored the application of tilarginine in oncology, specifically in treating triple-negative breast cancer (TNBC). sciencedaily.comhoustonmethodist.org TNBC is an aggressive form of breast cancer that lacks estrogen receptors, progesterone (B1679170) receptors, and excess HER2 protein, making it unresponsive to hormonal or HER2-targeted therapies. houstonmethodist.org The rationale for investigating tilarginine in this context stems from the observation that the inducible nitric oxide signaling (iNOS) pathway is associated with a poor prognosis in TNBC. nih.gov Tilarginine, as a pan-NOS inhibitor, can block this pathway. nih.gov By inhibiting the production of nitric oxide, tilarginine is thought to reduce the formation of new tumor blood vessels that supply cancer stem cells, thereby preventing further tumor growth and metastasis. sciencedaily.comhoustonmethodist.org
To test this hypothesis, a first-in-class Phase I/II clinical trial was conducted to evaluate tilarginine (this compound) combined with taxane-based chemotherapy. houstonmethodist.orgnih.gov The study focused on patients with chemorefractory, locally advanced, or metastatic TNBC. nih.gov The combination of the repurposed cardiac drug with a conventional chemotherapy agent, docetaxel (B913), was investigated to determine its efficacy and safety in this hard-to-treat patient population. houstonmethodist.orghoustonmethodist.org The study found that the drug combination was well-tolerated by patients. houstonmethodist.org
The ORR for the entire cohort was 45.8%. nih.govbiospace.com However, when stratified by disease stage, patients with LABC had an ORR of 81.8%, while patients with metastatic TNBC had an ORR of 15.4%. houstonmethodist.orgnih.govbiospace.com Furthermore, among the patients with LABC who responded to the treatment, 27.3% achieved a pathological complete response, meaning no residual disease was found at the time of surgery. houstonmethodist.orgnih.gov These findings suggest that inhibiting the iNOS pathway with tilarginine can enhance the effectiveness of chemotherapy in a subset of TNBC patients. nih.gov
| Patient Cohort | Overall Response Rate (ORR) | Pathological Complete Response (pCR) Rate (in LABC Cohort) |
|---|---|---|
| Overall (n=24) | 45.8% | N/A |
| Locally Advanced Breast Cancer (LABC) (n=11) | 81.8% | 27.3% |
| Metastatic TNBC (n=13) | 15.4% | N/A |
Metaplastic Breast Cancer (MpBC) Trials
Metaplastic breast cancer (MpBC) is a rare and aggressive subtype of triple-negative breast cancer (TNBC). nih.gov Research has identified that MpBC often exhibits unique signaling pathways that can be targeted. nih.gov One promising therapeutic approach involves the combination of a phosphoinositide 3-kinase (PI3K) inhibitor with a nitric oxide synthase (NOS) inhibitor like tilarginine. nih.gov This combination has been shown to disrupt these critical pathways, making the treatment more effective. nih.gov
The rationale for using a NOS inhibitor stems from the observation that the inducible nitric oxide synthase (iNOS) pathway is linked to a poor prognosis in TNBC. nih.govnih.gov Preclinical studies in mouse models demonstrated that inhibiting iNOS with tilarginine could reduce tumor growth and metastasis. houstonmethodist.orgnih.gov The subsequent clinical trial aimed to translate these findings into a therapeutic strategy for patients. houstonmethodist.orgnih.gov
Table 1: Phase 1/2 Trial of Tilarginine (this compound) and Taxane in Chemoresistant Triple-Negative Breast Cancer
| Patient Cohort | Overall Response Rate | Pathological Complete Response (pCR) Rate |
| Overall | 45.8% | N/A |
| Locally Advanced Breast Cancer (LABC) | 81.8% | 27.3% |
| Metastatic TNBC | 15.4% | N/A |
Data derived from a phase 1/2 clinical trial investigating tilarginine in combination with taxane chemotherapy in patients with chemoresistant triple-negative breast cancer. elsevierpure.comresearchgate.net
General Solid Tumor Investigations
The investigation of tilarginine in the context of general solid tumors has been largely informed by its study in triple-negative breast cancer (TNBC), an aggressive solid tumor. houstonmethodist.orgnih.gov A significant phase 1/2 clinical trial combined the nitric oxide synthase inhibitor tilarginine (this compound) with taxane chemotherapy for patients with treatment-resistant, locally advanced or metastatic TNBC. elsevierpure.comhoustonmethodist.org This study was prompted by preclinical evidence showing that inhibiting the inducible nitric oxide synthase (iNOS) pathway could suppress tumor growth. houstonmethodist.orgnih.gov
Researchers also observed differences in the immune cell profiles between patients who responded to the therapy and those who did not. elsevierpure.com Responders showed an increase in CD15+ neutrophils in their blood and a decrease in arginase in tumor biopsies. elsevierpure.com In contrast, non-responders had a greater expression of markers associated with M2 macrophage polarization and higher circulating levels of certain cytokines. elsevierpure.com These findings suggest that tilarginine may help alter the tumor microenvironment, potentially allowing immune cells to more effectively target the tumor. houstonmethodist.org
Exploratory Clinical Research in Other Disease Areas
Metabolic Disorders (e.g., Obesity, Type 2 Diabetes)
While the precursor to nitric oxide, L-arginine, has been studied for its potential benefits in metabolic disorders like obesity and type 2 diabetes, clinical research specifically investigating the nitric oxide synthase inhibitor tilarginine in these conditions is limited. nih.govnih.govmdpi.com The available clinical trial information for tilarginine (this compound) in other contexts often lists diabetes as an exclusion criterion for participation. clinicaltrials.gov
Studies on L-arginine supplementation have suggested effects such as reductions in waist circumference and improvements in insulin (B600854) sensitivity in obese or diabetic individuals. nih.govmdpi.com However, since tilarginine acts to inhibit nitric oxide production, its physiological effects would be expected to differ from those of L-arginine. A prospective study following patients with type 2 diabetes for five years found that the L-arginine/nitric oxide metabolic pathway decreases in red blood cells as the disease progresses, indicating a depletion of the nitric oxide pool over time. nih.gov The direct clinical implications of further inhibiting this pathway with tilarginine in patients with metabolic disorders have not been extensively explored in published clinical trials.
Ocular Physiology Research
Nitric oxide is recognized as a key regulator of ocular blood flow, and its inhibition with compounds like tilarginine has been a subject of research. researchgate.netamegroups.org Studies in healthy human subjects have shown that systemic administration of a nitric oxide synthase (NOS) inhibitor reduces blood flow in the choroid, retina, and optic nerve head. arvojournals.org
In one study, the administration of this compound to healthy volunteers resulted in a decrease in fundus pulsation amplitude, as well as blood flow in the choroid and optic nerve head. researchgate.net Another investigation in rabbits using a different NOS inhibitor, NG-nitro-L-arginine, also demonstrated a reduction in choroidal blood flow. nih.gov This is consistent with findings that NOS inhibition leads to vasoconstriction in isolated ocular arteries. arvojournals.org
Interestingly, research involving patients with primary open-angle glaucoma (POAG) has revealed a potentially altered response to NOS inhibition. arvojournals.org When given this compound systemically, POAG patients exhibited a less pronounced decrease in blood flow to the optic nerve head and choroid compared to healthy control subjects, even though the systemic blood pressure response was similar in both groups. arvojournals.org This suggests a local alteration of the nitric oxide signaling pathway within the ocular vasculature of individuals with glaucoma. arvojournals.org
Table 2: Effect of Nitric Oxide Synthase Inhibition on Ocular Blood Flow
| Vascular Bed | Effect of NOS Inhibition (e.g., Tilarginine) | Species |
| Choroid | Decreased Blood Flow | Human, Rabbit |
| Retina | Decreased Blood Flow | Human |
| Optic Nerve Head | Decreased Blood Flow | Human |
| Uvea (Choroid, Ciliary Body, Iris) | Decreased Blood Flow | Dog |
This table summarizes the general findings from studies investigating the impact of systemic nitric oxide synthase inhibitors on ocular circulation. researchgate.netarvojournals.orgnih.govnih.gov
Regional Blood Flow Modulation Studies
Tilarginine (this compound), as an inhibitor of nitric oxide synthase, has been utilized in clinical research to investigate the role of nitric oxide in regulating blood flow in various regions of the body, particularly the brain. Nitric oxide is a critical vasodilator, and its inhibition is expected to decrease blood flow and increase vascular resistance. mdpi.com
Studies in human subjects have demonstrated that both intravenous and intracarotid administration of this compound can reduce cerebral blood flow (CBF). nih.govahajournals.org One study found that intravenous this compound produced a dose-dependent reduction in blood flow in the common and internal carotid arteries. ahajournals.org Another investigation involving direct intracarotid infusion of this compound also resulted in a modest decrease in CBF. nih.gov The increase in cerebrovascular resistance in response to this compound has been observed in animal models as well. ahajournals.org
The effects of this compound are not limited to basal blood flow. Research has also explored its impact on vascular responses to stimuli. For instance, while this compound reduces resting CBF, one study found it did not significantly affect the hyperemic (increased blood flow) response to hypercapnia (elevated carbon dioxide levels). ahajournals.org In the context of the systemic circulation, intra-arterial infusion of this compound into the arm has been shown to reduce blood flow and increase vascular resistance. jci.org This effect could be prevented by the inhalation of nitric oxide, further confirming the mechanism of action. jci.org
Table 3: Summary of Tilarginine (this compound) Effects on Regional Blood Flow
| Vascular Region | Key Finding | Study Population |
| Cerebral Circulation | Dose-dependent reduction in basal blood flow. ahajournals.org | Healthy Humans |
| Cerebral Circulation | Modest decrease in cerebral blood flow with intracarotid infusion. nih.gov | Human Subjects |
| Cerebral Circulation | Reduction in cerebral blood flow, but no effect on hypercapnic vasodilation. ahajournals.org | Healthy Humans |
| Systemic (Forearm) Circulation | Reduced blood flow and increased vascular resistance. jci.org | Healthy Humans |
Advanced Research Methodologies and Translational Considerations
Multi-Omics Approaches in Tilarginine Research
Multi-omics approaches, which integrate data from various "omics" disciplines such as genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive view of biological systems and disease states uv.esfrontlinegenomics.com. While specific detailed multi-omics studies solely focused on Tilarginine are not extensively documented in the provided search results, the broader context of arginine metabolism and nitric oxide pathways, which Tilarginine directly influences, is a subject of multi-omics investigation.
For instance, multi-omics analyses have been employed to understand the pan-cancer association of arginine biosynthesis genes with tumor immune evasion and therapy resistance nih.gov. Given that Tilarginine is an arginine derivative and a NOS inhibitor, multi-omics methodologies could provide crucial insights into how Tilarginine modulates cellular pathways at multiple molecular levels. Such studies could reveal Tilarginine's impact on gene expression, protein profiles, and metabolic shifts within specific disease microenvironments, offering a more complete picture of its pharmacological effects beyond its direct NOS inhibition frontlinegenomics.com. The integration of these diverse datasets can lead to more robust classifications of biological samples and new insights into molecular interactions underlying disease uv.es.
Advanced Preclinical and Clinical Imaging Modalities
Advanced imaging modalities play a critical role in both preclinical and clinical research to visualize biological processes, assess disease progression, and monitor therapeutic responses. In the context of Tilarginine research, particularly in cardiovascular studies, clinical monitoring in trials such as the TRIUMPH study included parameters like blood pressure, heart rate, electrocardiogram (ECG), pulse oximetry, capnometry, and echocardiography icrjournal.com. These modalities provide real-time physiological data to assess the systemic effects of Tilarginine.
In oncology research, where Tilarginine (L-NMMA) is being investigated, imaging modalities are integral to large-scale studies. For example, the "Investigation of Serial Studies to Predict Your Therapeutic Response with Imaging and Molecular Analysis (I-SPY 2)" program incorporates imaging alongside molecular analysis to predict therapeutic responses in breast cancer, including triple-negative breast cancer (TNBC) where Tilarginine is being studied in combination therapies galeratx.comsec.gov. While specific advanced imaging techniques directly visualizing Tilarginine's distribution or its immediate pharmacodynamic effects in vivo were not detailed in the provided search results, the broader clinical trials involving Tilarginine utilize standard and advanced imaging as part of their comprehensive assessment of patient outcomes and disease status.
In Silico Modeling for Predicting Therapeutic Efficacy and Interactions
In silico modeling, encompassing computational drug design, molecular docking, and simulations, is a powerful tool for predicting the therapeutic efficacy and potential interactions of chemical compounds. Tilarginine has been a subject of such computational investigations.
Molecular docking studies have evaluated Tilarginine's binding affinity to various targets. For example, in the context of Pseudomonas aeruginosa infections, Tilarginine showed a binding energy of -5.4 kcal/mol when docked against L-ornithine-N5-monooxygenase (PvdA), an enzyme involved in pyoverdine biosynthesis semanticscholar.orgnih.gov. Another study reported Tilarginine's binding energy of -6.5 kcal/mol with inducible nitric oxide synthase (iNOS), further supporting its role as an NOS inhibitor and its potential for computational analysis acs.org. These computational approaches help in understanding the molecular interactions, predicting potential off-targets, and guiding the design of more effective or selective compounds.
Table 1: In Silico Binding Energies of Tilarginine to Target Proteins
| Target Protein | Binding Energy (kcal/mol) | Reference |
| L-ornithine-N5-monooxygenase (PvdA) | -5.4 | semanticscholar.orgnih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | -6.5 | acs.org |
Molecular dynamics simulations can further confirm the stability of these predicted complexes, providing a dynamic view of drug-target interactions nih.govacs.org. Such modeling efforts are crucial for rational drug repurposing and the development of new therapeutic agents.
Challenges and Strategies in Translating Preclinical Findings to Clinical Outcomes
Translating promising preclinical findings for Tilarginine into successful clinical outcomes has presented significant challenges. A notable example is the TRIUMPH (Tilarginine Acetate (B1210297) Injection in a Randomized International Study in Unstable MI Patients With Cardiogenic Shock) trial idrblab.netnih.govnih.govresearchgate.netresearchgate.netecrjournal.comidrblab.netmdpi.comjacc.org. This international, multicenter, randomized, double-blind, placebo-controlled trial investigated Tilarginine acetate (PubChem CID: 135242) in patients with acute myocardial infarction (MI) complicated by refractory cardiogenic shock nih.govnih.gov. Despite preliminary single-center studies suggesting a beneficial effect of NOS inhibition on hemodynamics, renal function, and survival in cardiogenic shock, the TRIUMPH trial was terminated early based on a prespecified futility analysis nih.govnih.govresearchgate.net. The trial found no significant difference in 30-day all-cause mortality between the Tilarginine and placebo groups (48% vs. 42%, respectively; risk ratio 1.14; 95% confidence interval, 0.92-1.41; P = .24) nih.govnih.gov. This outcome led to strong indications against further trials using non-specific NOS inhibitors in cardiogenic shock nih.govecrjournal.com.
Table 2: Key Outcomes of the TRIUMPH Trial (Tilarginine vs. Placebo)
| Outcome Measure | Tilarginine Group (n=201) | Placebo Group (n=180) | Statistical Significance (P-value) |
| 30-day All-Cause Mortality | 48% (97 patients) | 42% (76 patients) | P = .24 nih.gov |
| Resolution of Shock | 66% (133 patients) | 61% (110 patients) | P = .31 nih.gov |
| Duration of Shock (median hours) | 156 (IQR: 78-759) | 190 (IQR: 100-759) | P = .16 nih.gov |
| 6-month Mortality | 58% | 59% | P = .80 nih.gov |
Strategies to overcome such translational hurdles often involve a deeper understanding of disease pathophysiology, identifying specific patient subgroups that might benefit, and exploring combination therapies. In oncology, Tilarginine is currently being investigated in combination with other agents, such as nab-paclitaxel and PI3K inhibitors, in trials for triple-negative breast cancer and metaplastic breast cancer galeratx.comsec.govgoogle.com. This approach aims to leverage Tilarginine's ability to reverse immunosuppression and chemoresistance in the tumor microenvironment, potentially enhancing the efficacy of other treatments galeratx.comgoogle.com. Furthermore, rigorous preclinical validation and careful consideration of drugability are key factors for successful translation unige.ch. The ongoing research into Tilarginine in various disease areas reflects a continued effort to refine its application and identify contexts where its NOS inhibitory activity can be therapeutically beneficial.
Future Directions and Emerging Research Avenues for Tilarginine
Development of Isoform-Selective Nitric Oxide Synthase Inhibitors
Nitric oxide (NO) is a crucial signaling molecule involved in numerous physiological and pathological processes. Its production is catalyzed by three main isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3) uni.lufishersci.at. Tilarginine is a non-selective inhibitor, meaning it inhibits all three isoforms nih.govatamanchemicals.comatamankimya.com. The development of isoform-selective NOS inhibitors remains a significant area of research, aiming to harness the therapeutic benefits of NO modulation while minimizing off-target effects associated with pan-NOS inhibition nih.govuni.lu.
Focus on Inducible Nitric Oxide Synthase (iNOS) Specificity
Inducible nitric oxide synthase (iNOS) is often upregulated in pathological conditions, including inflammation and cancer uni.lufishersci.at. Increased iNOS expression has been correlated with tumor aggressiveness and poor patient prognosis in various cancers, such as breast cancer fishersci.at. Research indicates that inhibiting iNOS can have beneficial effects in these contexts. For instance, studies have shown that selective iNOS blockade, or even pan-NOS inhibition with agents like L-NMMA (Tilarginine), can lead to a reduction in tumor growth, cell proliferation, and the tumor-initiating capacity of cancer stem cells in mouse models, alongside a significant decrease in lung metastases fishersci.at. This suggests a potential therapeutic window for targeting iNOS, even with a broader inhibitor like Tilarginine, in specific disease settings.
Comparative Analysis of NOS Isoform Inhibition Profiles
Tilarginine (this compound) demonstrates varying inhibitory potencies across the different NOS isoforms. Comparative analyses of its inhibition profiles provide insights into its mechanistic action and potential for future development.
Table 1: Inhibition Constants (Ki) of Tilarginine (this compound) for NOS Isoforms
| NOS Isoform | Species | Approximate Ki (µM) | Source |
| nNOS (NOS1) | Rat | 0.18 | atamankimya.com |
| eNOS (NOS3) | Human | 0.4 | atamankimya.com |
| iNOS (NOS2) | Mouse | 6 | atamankimya.com |
This data illustrates that Tilarginine exhibits greater potency against nNOS and eNOS compared to iNOS. The pursuit of more highly selective iNOS inhibitors, such as 1400W and Aminoguanidine, continues, driven by the understanding that non-selective NOS inhibition has faced challenges in clinical trials due to a lack of tissue specificity and safety concerns uni.lunih.gov.
Investigation of Novel Combination Therapeutic Regimens
The complex interplay of nitric oxide in various physiological and pathological processes suggests that Tilarginine, as an NOS inhibitor, may find utility in combination with other therapeutic agents. This approach aims to achieve synergistic effects or overcome resistance mechanisms in diseases where single-agent therapies have limitations.
Synergistic Approaches in Cancer Immunotherapy
Emerging research highlights the potential of Tilarginine in cancer immunotherapy, particularly in combination with conventional treatments. In preclinical studies, Tilarginine (this compound), when combined with standard chemotherapy, has demonstrated the ability to regress tumor growth and prevent the spread of triple-negative breast cancer (TNBC) in mouse models guidetopharmacology.org. This effect is attributed to Tilarginine's capacity to inhibit NOS, thereby reducing the formation of new tumor blood vessels that sustain cancer stem cells and preventing tumor progression and metastasis atamanchemicals.com. Furthermore, the reduction in NOS activity by Tilarginine may help to alleviate the immunosuppressive environment within tumors, potentially enhancing the immune system's response against cancer cells atamanchemicals.com. Initial trials in TNBC and metaplastic breast cancer have shown promising response rates of approximately 45% with Tilarginine in combination, which is notably higher than the 10-15% response rates historically observed with older immune-targeting drugs guidetopharmacology.org.
Table 2: Clinical Response Rates in Breast Cancer with Tilarginine Combination Therapy
| Treatment Regimen | Cancer Type | Approximate Response Rate | Source |
| Tilarginine + Standard Chemotherapy | Triple-Negative Breast Cancer (TNBC) | 45% | guidetopharmacology.org |
| Older Immune-Targeting Drugs (Historical) | Cancers resistant to chemotherapy | 10-15% | guidetopharmacology.org |
This suggests a significant improvement in therapeutic outcomes when Tilarginine is integrated into combination regimens for challenging cancers.
Adjuvant Roles in Cardiovascular and Other Pathologies
While Tilarginine's standalone use in acute myocardial infarction with cardiogenic shock did not demonstrate a mortality benefit in the TRIUMPH trial, the broader field of nitric oxide modulation continues to be explored for cardiovascular diseases nih.govfishersci.ca. The disappointing outcomes of non-selective NOS inhibitors in some cardiovascular contexts underscore the need for more targeted approaches or their use as adjuvants in novel combination therapies nih.gov. Future research may investigate Tilarginine's potential as an adjuvant in mixed shock conditions or other cardiovascular pathologies where specific NO pathway dysregulation is identified, or where its pan-inhibitory effects could be beneficial in a controlled, multi-drug regimen. The ongoing exploration of reactive oxygen species (ROS)-related diseases also suggests avenues for repurposing existing compounds, including NOS inhibitors, for cardiovascular indications.
Repurposing Tilarginine for Underexplored Disease Contexts
Drug repurposing, the strategy of finding new uses for existing drugs, offers an efficient pathway to accelerate the development of new treatments. Tilarginine has historically been investigated for a range of conditions beyond cardiovascular shock, including obesity, Type 2 Diabetes, ocular physiology, and regional blood flow. Its current exploration in triple-negative breast cancer represents a significant repurposing effort, leveraging its NOS inhibitory properties for antineoplastic and immunomodulating activities atamanchemicals.comguidetopharmacology.org. The mechanism involves Tilarginine's ability to reduce angiogenesis, metastasis, and immunosuppression within the tumor microenvironment by inhibiting NOS atamanchemicals.com. This ongoing research into cancer highlights the potential for Tilarginine to be repurposed for other underexplored disease contexts where aberrant NO signaling or iNOS overexpression plays a critical pathophysiological role.
Long-Term Research into Pharmacological Safety and Efficacy Profiles
Long-term research into the pharmacological safety and efficacy profiles of Tilarginine is crucial for determining its ultimate therapeutic utility. This involves extended follow-up in clinical trials and continued investigation into its mechanisms of action and potential off-target effects.
Long-Term Pharmacological Safety AssessmentPharmacological safety is a critical component of any drug development program, requiring rigorous long-term monitoring. In the TRIUMPH trial, safety objectives included the evaluation of adverse events, serious adverse events, and key laboratory parametersmedpath.com. While the study did not show a statistically significant difference in 30-day all-cause mortality, there was an absolute increase in mortality in the Tilarginine group (48% vs 42% in placebo), which contributed to the trial's early termination due to futilitynih.govnih.gov. This highlights the importance of comprehensive safety monitoring, especially in critically ill populations.
In ongoing oncology trials, long-term safety assessment involves continuous monitoring for any novel or cumulative toxicities associated with Tilarginine, particularly when administered in combination with other chemotherapeutic agents galeratx.com. Researchers will collect data on the incidence, severity, and reversibility of adverse events over the entire treatment period and during extended follow-up. This includes monitoring organ function, hematological parameters, and any signs of immune-related or inflammatory responses galeratx.com. The goal of this long-term research is to establish a comprehensive safety profile that supports the risk-benefit assessment for Tilarginine in its new therapeutic applications.
Table 1: Key Research Findings in Tilarginine Studies
| Study/Area | Indication | Key Efficacy Finding (Long-Term) | Key Safety Finding (Long-Term Research Aspect) | Citation |
| TRIUMPH Trial | Cardiogenic Shock | No reduction in 30-day or 6-month mortality nih.govnih.gov | 6% absolute increase in 30-day mortality in Tilarginine group (48% vs 42% placebo) nih.gov | nih.govnih.gov |
| Ongoing Oncology Trials | Triple Negative Breast Cancer, Metaplastic Breast Cancer | Promising early response rates (approx. 45%); long-term PFS and ORR to be evaluated galeratx.com | Continuous monitoring for novel/cumulative toxicities in combination therapy galeratx.com | galeratx.com |
Q & A
Q. How can researchers establish the pharmacological profile of Tilarginine in preclinical studies?
To determine Tilarginine's pharmacological profile, employ in vitro assays (e.g., enzyme inhibition, receptor binding) and in vivo animal models (e.g., cardiovascular or metabolic disease models). Ensure experimental protocols adhere to NIH guidelines for preclinical research, including detailed reporting of dosage, administration routes, and control groups to validate reproducibility . Pair these with pharmacokinetic analyses (e.g., plasma half-life, bioavailability) using LC-MS/MS to quantify compound stability and metabolism .
Q. What experimental design considerations are critical for assessing Tilarginine’s efficacy in reducing nitric oxide synthase activity?
Use a randomized, blinded study design with positive/negative controls to minimize bias. Measure nitric oxide (NO) levels via Griess assay or electrochemical sensors in tissue samples. Include dose-response curves to identify effective concentrations and validate results across multiple biological replicates. Statistical power analysis should precede experimentation to ensure sample sizes are sufficient to detect significant effects .
Q. How should researchers address variability in Tilarginine’s solubility and stability during in vitro experiments?
Optimize solvent systems (e.g., citrate buffers for pH stabilization) and conduct pre-experimental stability tests under varying temperatures and light conditions. Use nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC) to verify compound integrity before and after assays. Document all solvent preparations and storage conditions to enhance reproducibility .
Advanced Research Questions
Q. What methodologies resolve contradictions in Tilarginine’s reported efficacy across different disease models?
Conduct systematic reviews (following Cochrane Handbook guidelines) to analyze study heterogeneity, including differences in animal strains, endpoints, and dosing regimens . Use meta-regression to identify confounding variables (e.g., comorbid conditions in models). Validate findings through cross-laboratory collaborations using standardized protocols .
Q. How can researchers elucidate Tilarginine’s off-target effects and potential synergies with other nitric oxide inhibitors?
Apply high-throughput screening (HTS) with CRISPR-Cas9 gene-edited cell lines to identify off-target interactions. For synergy studies, use isobolographic analysis or Chou-Talalay combination indices to quantify additive, synergistic, or antagonistic effects. Proteomic and transcriptomic profiling (e.g., RNA-seq) can reveal pathway-level interactions .
Q. What advanced modeling approaches predict Tilarginine’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in human populations?
Develop physiologically based pharmacokinetic (PBPK) models using in silico tools like GastroPlus or Simcyp. Integrate in vitro hepatic microsomal stability data and human organ perfusion studies to refine parameters. Validate models against clinical trial data (if available) to improve translational accuracy .
Methodological and Analytical Challenges
Q. How should researchers validate Tilarginine’s purity and identity in synthetic batches?
Combine orthogonal techniques:
Q. What strategies mitigate bias in Tilarginine’s in vivo toxicity assessments?
Implement double-blinded histopathological evaluations by multiple independent reviewers. Use automated scoring systems for organ toxicity (e.g., liver enzymes, renal biomarkers) to reduce subjectivity. Include sham-operated controls to distinguish compound-specific effects from procedural artifacts .
Data Reporting and Reproducibility
Q. How can researchers ensure Tilarginine studies meet FAIR (Findable, Accessible, Interoperable, Reusable) data principles?
Deposit raw data (e.g., NMR spectra, dose-response curves) in public repositories like Zenodo or Figshare with unique DOIs. Use standardized metadata templates (e.g., ISA-Tab) to describe experimental conditions. Publish detailed synthetic protocols in open-access formats to enhance replicability .
Q. What statistical frameworks address small sample sizes in Tilarginine’s early-phase trials?
Apply Bayesian hierarchical models to borrow strength from historical data or related studies. Use resampling techniques (e.g., bootstrapping) to estimate confidence intervals for underpowered cohorts. Transparently report effect sizes and confidence intervals to avoid overinterpretation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
